1,4-diaminobutane

Description

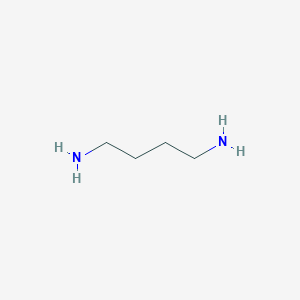

Structure

3D Structure

Propriétés

IUPAC Name |

butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDHWZJUCRJVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041107 | |

| Record name | Putrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a strong odor like piperidine; mp = 23-24 deg C; [Merck Index] White solid; mp = 26.8 deg C; [EFSA: DAR - Vol. 1] White hygroscopic solid with an odor like amines; mp = 25-28 deg C; [Alfa Aesar MSDS], Solid | |

| Record name | Putrescine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Putrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

158.5 °C | |

| Record name | Putrescine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water with strongly basic reaction, Very soluble in water | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.877 g/cu cm at 25 °C | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.12 [mmHg] | |

| Record name | Putrescine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless oil, Colorless crystals, Leaflets | |

CAS No. |

110-60-1 | |

| Record name | Putrescine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Putrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Putrescine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | putrescine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Putrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10TVZ52E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Putrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

27.5 °C | |

| Record name | Putrescine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Putrescine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Putrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diaminobutane Biosynthesis in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-diaminobutane, commonly known as putrescine, is a vital polyamine involved in numerous cellular processes in Escherichia coli, including cell growth, proliferation, and stress response. The biosynthesis of putrescine in E. coli is a well-regulated process involving two primary pathways: the direct decarboxylation of ornithine and a multi-step conversion from arginine. Understanding these pathways, the enzymes that catalyze them, and their regulation is crucial for metabolic engineering efforts aimed at producing putrescine as a platform chemical and for developing novel antimicrobial strategies targeting polyamine metabolism. This technical guide provides a comprehensive overview of the core biosynthetic pathways of 1,4-diaminobutane in E. coli, complete with quantitative data, detailed experimental protocols, and visual representations of the involved signaling and experimental workflows.

Core Biosynthetic Pathways

Escherichia coli synthesizes 1,4-diaminobutane through two distinct metabolic routes: the ornithine decarboxylase pathway and the arginine decarboxylase pathway. These pathways provide the cell with the flexibility to produce putrescine from different precursors, depending on nutrient availability and environmental conditions.

Ornithine Decarboxylase Pathway

This pathway involves the direct conversion of L-ornithine to putrescine and carbon dioxide. This reaction is catalyzed by ornithine decarboxylase, of which E. coli possesses two isozymes:

-

Constitutive Ornithine Decarboxylase (SpeC): This enzyme is involved in the baseline biosynthesis of polyamines required for normal cell growth.

-

Inducible Ornithine Decarboxylase (SpeF): The expression of this enzyme is induced under acidic conditions, playing a role in the acid stress response.[1]

Arginine Decarboxylase Pathway

This is a two-step pathway that begins with the decarboxylation of L-arginine to agmatine, followed by the hydrolysis of agmatine to putrescine and urea. The key enzymes in this pathway are:

-

Arginine Decarboxylase: E. coli has two arginine decarboxylases:

-

Agmatinase (SpeB): Also known as agmatine ureohydrolase (AUH), this enzyme catalyzes the final step, converting agmatine to putrescine and urea.[2][3]

References

The Pivotal Role of 1,4-Diaminobutane (Putrescine) in Plant Cell Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diaminobutane, commonly known as putrescine, is a ubiquitous biogenic amine that plays a critical role in a myriad of physiological processes in plants, ranging from cell division and differentiation to responses to environmental stress. As the simplest of the polyamines, it serves as a precursor for the synthesis of higher polyamines such as spermidine and spermine, which are also vital for plant growth and development. This technical guide provides an in-depth exploration of the multifaceted functions of putrescine in plant cell growth, detailing its biosynthesis, catabolism, and mode of action. It summarizes key quantitative data, provides detailed experimental protocols for its analysis, and visualizes its complex signaling networks, offering a comprehensive resource for researchers and professionals in the field.

Introduction

Polyamines are low molecular weight aliphatic polycations that are essential for the growth and development of all living organisms.[1][2] In plants, the diamine putrescine is a central molecule in polyamine metabolism, influencing a wide array of cellular functions.[1][3] Elevated levels of putrescine are often associated with actively dividing and growing tissues, highlighting its importance in cell proliferation.[2] Furthermore, putrescine accumulation is a hallmark of the plant's response to various biotic and abiotic stresses, suggesting a crucial role in adaptation and survival.[3][4] This guide delves into the core aspects of putrescine's involvement in plant cell growth, providing a technical overview for advanced research and potential applications in crop improvement and drug development.

Biosynthesis and Catabolism of 1,4-Diaminobutane

The intracellular concentration of putrescine is tightly regulated through a balance of its biosynthesis, catabolism, and transport.

Biosynthesis

In plants, putrescine is synthesized via two primary pathways originating from the amino acids arginine and ornithine.[1]

-

Arginine Decarboxylase (ADC) Pathway: This is the predominant pathway in many plants, especially under stress conditions.[4] It involves a three-step enzymatic process:

-

Ornithine Decarboxylase (ODC) Pathway: This pathway directly converts ornithine to putrescine in a single step catalyzed by ornithine decarboxylase (ODC) .[1] While present in many plant species, some, like Arabidopsis thaliana, lack the ODC gene and rely solely on the ADC pathway.[1][3]

The relative contribution of each pathway to the total putrescine pool can vary depending on the plant species, tissue type, developmental stage, and environmental conditions.[5]

digraph "Putrescine_Biosynthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

Arginine [label="Arginine", fillcolor="#F1F3F4", fontcolor="#202124"];

Ornithine [label="Ornithine", fillcolor="#F1F3F4", fontcolor="#202124"];

Agmatine [label="Agmatine", fillcolor="#F1F3F4", fontcolor="#202124"];

NCP [label="N-Carbamoylputrescine", fillcolor="#F1F3F4", fontcolor="#202124"];

Putrescine [label="1,4-Diaminobutane\n(Putrescine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Enzymes

ADC [label="ADC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

AIH [label="AIH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

NCPAH [label="NCPAH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

ODC [label="ODC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Arginine -> Agmatine [label=""];

Agmatine -> NCP [label=""];

NCP -> Putrescine [label=""];

Ornithine -> Putrescine [label=""];

// Invisible nodes for edge labeling

edge_ADC [label="ADC", shape=plaintext, fontcolor="#202124"];

edge_AIH [label="AIH", shape=plaintext, fontcolor="#202124"];

edge_NCPAH [label="NCPAH", shape=plaintext, fontcolor="#202124"];

edge_ODC [label="ODC", shape=plaintext, fontcolor="#202124"];

// Positioning labels

{rank=same; Arginine; ADC;}

Arginine -> edge_ADC [style=invis];

edge_ADC -> Agmatine [dir=none, style=invis];

{rank=same; Agmatine; AIH;}

Agmatine -> edge_AIH [style=invis];

edge_AIH -> NCP [dir=none, style=invis];

{rank=same; NCP; NCPAH;}

NCP -> edge_NCPAH [style=invis];

edge_NCPAH -> Putrescine [dir=none, style=invis];

{rank=same; Ornithine; ODC;}

Ornithine -> edge_ODC [style=invis];

edge_ODC -> Putrescine [dir=none, style=invis];

}

Caption: Catabolism of 1,4-diaminobutane (putrescine) in plants.

Quantitative Data on Putrescine in Plant Growth

The concentration of putrescine and the activity of its biosynthetic enzymes vary significantly across different plant species, tissues, and in response to various stimuli.

Table 1: Putrescine Content in Various Plant Tissues under Control and Stress Conditions

Plant Species Tissue Condition Putrescine Content (nmol/g FW) Reference Arabidopsis thaliana Seedlings Control 50 - 100 [6] Arabidopsis thaliana Seedlings Cold stress (4°C, 48h) 200 - 300 [6] Avena sativa Youngest leaves Control ~20 [7] Hordeum vulgare Youngest leaves Control ~40 [7] Zea mays Youngest leaves Control ~30 [7] Pisum sativum Youngest leaves Control ~60 [7]

Table 2: Activity of Arginine Decarboxylase (ADC) and Ornithine Decarboxylase (ODC) in Plants

Plant Species Tissue Enzyme Activity (nmol/h/g FW) Reference Avena sativa Youngest leaves ADC ~8000 [7] Avena sativa Youngest leaves ODC ~1.5 [7] Hordeum vulgare Youngest leaves ADC ~6000 [7] Hordeum vulgare Youngest leaves ODC ~1.0 [7] Pisum sativum Youngest leaves ADC ~200 [7] Pisum sativum Youngest leaves ODC ~0.5 [7] Apple (Malus domestica) Callus ADC Induced by stress [4] Apple (Malus domestica) Callus ODC Low expression [4]

Role in Plant Cell Growth and Development

Putrescine is intrinsically linked to cell division and elongation, the fundamental processes of plant growth.

-

Cell Cycle Regulation: The levels of polyamines, including putrescine, fluctuate during the cell cycle, with peaks often observed during the S and G2 phases. Depletion of putrescine can lead to a slowdown of the cell cycle, indicating its requirement for DNA replication and cell division.

-

Root Development: Putrescine plays a significant role in root architecture. For instance, a reduction in ADC activity and subsequent putrescine depletion has been shown to decrease root length in Phaseolus vulgaris.[3] Conversely, exogenous application of putrescine can promote root elongation.[3]

-

Interaction with Phytohormones: Putrescine signaling pathways are intricately connected with those of major plant hormones. It can modulate the biosynthesis and signaling of auxins, cytokinins, gibberellins, and abscisic acid (ABA), thereby influencing a wide range of developmental processes.[1][5][8] For example, putrescine can trigger an increase in auxin and gibberellin levels, leading to plant growth promotion.[8]

```dot

digraph "Putrescine_Hormone_Interaction" {

graph [splines=true, overlap=false, nodesep=0.6, ranksep=1];

node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

Putrescine [label="1,4-Diaminobutane\n(Putrescine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Auxin [label="Auxin (IAA)", fillcolor="#FBBC05", fontcolor="#202124"];

Gibberellin [label="Gibberellin (GA)", fillcolor="#FBBC05", fontcolor="#202124"];

ABA [label="Abscisic Acid (ABA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ethylene [label="Ethylene", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CellGrowth [label="Cell Growth &\nElongation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

StressResponse [label="Stress Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Putrescine -> Auxin [label=" promotes biosynthesis", color="#34A853"];

Putrescine -> Gibberellin [label=" promotes biosynthesis", color="#34A853"];

Putrescine -> ABA [label=" modulates biosynthesis", color="#5F6368"];

Putrescine -> Ethylene [label=" downregulates biosynthesis", color="#EA4335"];

Auxin -> CellGrowth [color="#34A853"];

Gibberellin -> CellGrowth [color="#34A853"];

ABA -> StressResponse [color="#34A853"];

Putrescine -> StressResponse [color="#34A853"];

}

Caption: Simplified signaling pathway of putrescine in plant stress response.

Experimental Protocols

Quantification of 1,4-Diaminobutane by HPLC

This protocol describes the analysis of free putrescine in plant tissues using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.

6.1.1. Materials and Reagents

-

Plant tissue

-

Liquid nitrogen

-

5% (v/v) Perchloric acid (PCA), ice-cold

-

Saturated sodium carbonate solution

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Proline solution (100 mg/mL in water)

-

Toluene

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Putrescine standard

-

Microcentrifuge tubes

-

Homogenizer or mortar and pestle

-

Centrifuge

-

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 515 nm for dansyl derivatives)

-

C18 reverse-phase column

6.1.2. Procedure

-

Extraction:

-

Harvest and weigh 100-300 mg of fresh plant tissue.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold 5% PCA.

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the free polyamines.

-

Derivatization:

-

Take a 200 µL aliquot of the supernatant.

-

Add 200 µL of saturated sodium carbonate solution.

-

Add 400 µL of dansyl chloride solution.

-

Vortex and incubate in the dark at 60°C for 1 hour or overnight at room temperature.

-

Add 100 µL of proline solution to quench the reaction by removing excess dansyl chloride and incubate in the dark for 30 minutes.

-

Add 500 µL of toluene and vortex vigorously for 30 seconds to extract the dansylated polyamines.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Carefully collect the upper toluene phase and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the residue in 200 µL of acetonitrile.

-

HPLC Analysis:

-

Inject 20 µL of the re-dissolved sample into the HPLC system.

-

Separate the dansylated polyamines on a C18 column using a gradient elution of acetonitrile and water. A typical gradient could be: 0-5 min, 60% acetonitrile; 5-20 min, linear gradient to 100% acetonitrile; 20-25 min, 100% acetonitrile; followed by re-equilibration to initial conditions.

-

Detect the fluorescent derivatives and quantify the putrescine peak by comparing its retention time and peak area to a standard curve prepared with known concentrations of putrescine.

```dot

digraph "HPLC_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

Start [label="Plant Tissue Sampling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Extraction [label="Extraction with 5% PCA", fillcolor="#F1F3F4", fontcolor="#202124"];

Centrifugation1 [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];

Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"];

Derivatization [label="Dansylation", fillcolor="#FBBC05", fontcolor="#202124"];

Extraction2 [label="Toluene Extraction", fillcolor="#F1F3F4", fontcolor="#202124"];

Evaporation [label="Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"];

Reconstitution [label="Reconstitution in Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"];

HPLC [label="HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Extraction;

Extraction -> Centrifugation1;

Centrifugation1 -> Supernatant;

Supernatant -> Derivatization;

Derivatization -> Extraction2;

Extraction2 -> Evaporation;

Evaporation -> Reconstitution;

Reconstitution -> HPLC;

HPLC -> End;

}

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Putrescine Depletion Affects Arabidopsis Root Meristem Size by Modulating Auxin and Cytokinin Signaling and ROS Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Putrescine accumulation in Arabidopsis thaliana transgenic lines enhances tolerance to dehydration and freezing stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activities of Arginine and Ornithine Decarboxylases in Various Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The feeling is mutual: Increased host putrescine biosynthesis promotes both plant and endophyte growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Diaminobutane (Putrescine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diaminobutane, commonly known as putrescine, is a biogenic diamine that plays a crucial role in cell physiology and is a versatile building block in chemical synthesis. This guide provides a comprehensive overview of its chemical and physical properties, details its biological significance and metabolic pathways, and outlines experimental protocols for its analysis. The information is intended to serve as a technical resource for professionals in research, chemical sciences, and drug development.

Chemical and Physical Properties

1,4-Diaminobutane is a colorless, foul-smelling solid at room temperature.[1][2] It is a hygroscopic and air-sensitive compound.[3] Key identifiers and properties are summarized below.

Table 1: Chemical Identifiers for 1,4-Diaminobutane

| Identifier | Value |

| IUPAC Name | butane-1,4-diamine[4] |

| Synonyms | Putrescine, 1,4-Butanediamine[5] |

| CAS Number | 110-60-1[4] |

| Molecular Formula | C4H12N2[4] |

| Molecular Weight | 88.15 g/mol [4] |

| InChI Key | KIDHWZJUCRJVML-UHFFFAOYSA-N |

| SMILES | NCCCCN |

Table 2: Physical and Chemical Properties of 1,4-Diaminobutane

| Property | Value |

| Melting Point | 25-28 °C (lit.) |

| Boiling Point | 158-160 °C (lit.) |

| Density | 0.877 g/mL at 25 °C (lit.) |

| Vapor Pressure | 4.12 mmHg[4] |

| Flash Point | 45 °C[6] |

| Solubility | Very soluble in water[4][7] |

| pKa (conjugate acid) | 10.8 at 20 °C[4] |

| logP | -0.7[4] |

| Refractive Index | n20/D 1.457 (lit.) |

Chemical Reactivity and Applications

The two primary amine groups of 1,4-diaminobutane make it a versatile bifunctional monomer.[8]

-

Polymer Synthesis : A significant industrial application of 1,4-diaminobutane is in the synthesis of high-performance polyamides.[8] Specifically, it undergoes polycondensation with adipic acid to produce Nylon 46, a polyamide known for its exceptional thermal stability and mechanical strength.[8]

-

Organic Synthesis : It serves as a precursor in the synthesis of various organic compounds and is used in the preparation of pharmaceuticals and agrochemicals.[3][9] It is also a synthon for amido-ureas.[10]

-

Coordination Chemistry : The amine groups can act as ligands, allowing 1,4-diaminobutane to form coordination complexes with metal ions.

Biological Significance

Putrescine is a ubiquitous polyamine in living organisms, where it is involved in a wide range of physiological processes.[1][11]

-

Cell Growth and Proliferation : Polyamines are essential for cell division, differentiation, and maturation.[12][13]

-

Molecular Interactions : Due to their polycationic nature at physiological pH, polyamines like putrescine can interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby stabilizing their structures.[12][14]

-

GABA Precursor : In the brain, putrescine can serve as a precursor for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1]

-

Plant Physiology : In plants, putrescine is involved in growth, development, and stress responses.[1][15] It can act as a cation substitute, an osmolyte, and is implicated in regulating various surface proteins.[1]

Metabolic Pathways

1,4-Diaminobutane is synthesized in organisms through several metabolic pathways, primarily starting from the amino acids arginine and ornithine.[1][16]

Ornithine Decarboxylase (ODC) Pathway

The most direct route to putrescine synthesis in many organisms is the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[1][16]

Caption: Ornithine Decarboxylase Pathway.

Arginine Decarboxylase (ADC) and Agmatine Deiminase (AGDI) Pathways

In many bacteria and plants, putrescine is synthesized from arginine via agmatine.[1][17][18]

-

Arginine Decarboxylase (ADC) Pathway : Arginine is first decarboxylated by arginine decarboxylase (ADC) to form agmatine.[1] Agmatine is then hydrolyzed to putrescine and urea by agmatinase.[14]

-

Agmatine Deiminase (AGDI) Pathway : Alternatively, agmatine can be converted to N-carbamoylputrescine by agmatine deiminase (AGDI).[18][19] N-carbamoylputrescine is subsequently hydrolyzed to yield putrescine.[1]

Caption: Biosynthesis of Putrescine from Arginine.

Role in Drug Development

The critical role of polyamines in cell proliferation has made their metabolic pathways attractive targets for drug development, particularly in oncology.

-

Enzyme Inhibition : Ornithine decarboxylase (ODC) is a key target for cancer therapy. Eflornithine, an irreversible inhibitor of ODC, is used to reduce polyamine levels and inhibit cell growth.[12]

-

Drug Targets : Known drug targets of putrescine include the putrescine-binding periplasmic protein, ornithine decarboxylase, and S-adenosylmethionine decarboxylase proenzyme.[4]

Experimental Protocols

Determination of pKa by Titration

Objective : To determine the acid dissociation constants (pKa) of 1,4-diaminobutane.

Methodology :

-

Preparation of Analyte : Prepare a standard solution of 1,4-diaminobutane (e.g., 0.1 M) in deionized water.

-

Titration Setup : Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and a burette tip.

-

Titration : Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Collection : Record the pH of the solution after each incremental addition of the titrant.

-

Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diamine, two equivalence points and two half-equivalence points will be observed, corresponding to the two pKa values.

Caption: Workflow for pKa Determination by Titration.

Quantification in Biological Samples by HPLC

Objective : To quantify the concentration of 1,4-diaminobutane in biological samples (e.g., cell lysates, plasma).

Methodology :

-

Sample Preparation : Homogenize the biological sample in an appropriate buffer. Precipitate proteins using an acid (e.g., perchloric acid) and centrifuge to collect the supernatant.

-

Derivatization : Polyamines are often derivatized to enhance their detection. A common method is pre-column derivatization with dansyl chloride or o-phthalaldehyde (OPA).

-

HPLC Analysis :

-

Column : Use a reverse-phase C18 column.

-

Mobile Phase : A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection : A fluorescence detector is typically used for derivatized polyamines.

-

-

Quantification : Prepare a standard curve using known concentrations of 1,4-diaminobutane. The concentration in the sample is determined by comparing its peak area to the standard curve.

Safety and Handling

1,4-Diaminobutane is a corrosive and toxic substance.[5][20]

-

Hazards : Causes severe skin and eye burns.[5] It is harmful if swallowed and toxic if it comes into contact with skin or is inhaled.[20][21] It is also a flammable solid.[20]

-

Precautions : Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[22][23] Keep away from heat, sparks, and open flames.[20]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like acids and strong oxidizing agents.[3][24]

This guide provides a foundational understanding of the chemical and physical properties of 1,4-diaminobutane, its biological roles, and relevant experimental procedures. For further detailed information, consulting the cited literature is recommended.

References

- 1. Putrescine - Wikipedia [en.wikipedia.org]

- 2. Putrescine | chemical compound | Britannica [britannica.com]

- 3. chembk.com [chembk.com]

- 4. Putrescine | C4H12N2 | CID 1045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 1,4-Diaminobutane, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 7. 1,4-Diaminobutane | 110-60-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,4-Diaminobutane, 99%+ 110-60-1 India [ottokemi.com]

- 11. Polyamine Biosynthesis → Area → Sustainability [lifestyle.sustainability-directory.com]

- 12. [The importance of putrescine in the human body] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Putrescine production via the agmatine deiminase pathway increases the growth of Lactococcus lactis and causes the alkalinization of the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression of the Agmatine Deiminase Pathway in Enterococcus faecalis Is Activated by the AguR Regulator and Repressed by CcpA and PTSMan Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemos.de [chemos.de]

- 21. 1,4-DIAMINOBUTANE - Safety Data Sheet [chemicalbook.com]

- 22. sigmaaldrich.cn [sigmaaldrich.cn]

- 23. fishersci.com [fishersci.com]

- 24. 1,4-DIAMINOBUTANE | 110-60-1 [chemicalbook.com]

An In-depth Technical Guide on 1,4-Diaminobutane as a Precursor for Polyamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines, including spermidine and spermine, are essential polycationic molecules crucial for a multitude of cellular processes, from cell proliferation and differentiation to the regulation of gene expression. The biosynthesis of these vital compounds originates from the diamine 1,4-diaminobutane, commonly known as putrescine. This technical guide provides a comprehensive overview of the biochemical pathway transforming putrescine into higher polyamines, detailing the key enzymes, regulatory mechanisms, and catabolic processes. Dysregulation of this pathway is implicated in numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention. This document furnishes researchers and drug development professionals with detailed experimental protocols for assessing pathway activity, quantifying polyamine levels, and evaluating inhibitors. Furthermore, it presents curated quantitative data on enzyme kinetics, cellular polyamine concentrations, and inhibitor efficacy to facilitate research and development in this critical area of cell biology and pharmacology.

The Core Biosynthetic Pathway: From Putrescine to Higher Polyamines

The conversion of 1,4-diaminobutane (putrescine) to the higher polyamines, spermidine and spermine, is a fundamental and highly regulated anabolic pathway in all eukaryotic cells. This process involves the sequential addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine (dcSAM).

1.1. Synthesis of Putrescine (1,4-Diaminobutane)

In mammalian cells, the de novo synthesis of putrescine is exclusively catalyzed by the enzyme ornithine decarboxylase (ODC) .[1] ODC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of the amino acid L-ornithine.[2] This reaction is the first and often rate-limiting step in the entire polyamine biosynthetic pathway, making ODC a critical point of regulation.[2][3]

1.2. Synthesis of Spermidine and Spermine

Once synthesized, putrescine serves as the backbone for the formation of spermidine and spermine. This occurs through the action of two distinct aminopropyltransferases:

-

Spermidine Synthase (SPDSY): This enzyme transfers an aminopropyl group from dcSAM to one of the primary amino groups of putrescine, yielding spermidine.[4]

-

Spermine Synthase (SPMSY): Subsequently, spermine synthase catalyzes the addition of a second aminopropyl group from another molecule of dcSAM to spermidine, forming spermine.[5]

The donor of the aminopropyl group, dcSAM, is generated from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (SAMDC), another key regulatory enzyme in this pathway.

Below is a diagram illustrating the core polyamine biosynthetic pathway.

Regulation of Polyamine Synthesis

The intracellular concentrations of polyamines are tightly controlled through a complex network of regulatory mechanisms that modulate their synthesis, uptake, and catabolism.

2.1. Transcriptional and Translational Control

The expression of key biosynthetic enzymes, particularly ODC and SAMDC, is regulated at both the transcriptional and translational levels. For instance, the transcription of the ODC gene is known to be induced by various growth stimuli.

2.2. Feedback Regulation by Polyamines

High intracellular levels of polyamines exert negative feedback on their own synthesis. This is primarily achieved through a unique regulatory protein called antizyme (AZ) .[2] Polyamines induce a ribosomal frameshift during the translation of antizyme mRNA, leading to the synthesis of the full-length functional protein. Antizyme then binds to ODC monomers, targeting them for ubiquitin-independent degradation by the 26S proteasome.[2] This mechanism provides a rapid means to downregulate putrescine synthesis in response to elevated polyamine levels.

Polyamine Catabolism and Interconversion

The levels of polyamines are also controlled by catabolic pathways that either break them down or interconvert them. The primary pathway for polyamine catabolism is initiated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT) . SSAT acetylates spermidine and spermine, which can then be either excreted from the cell or oxidized by N1-acetylpolyamine oxidase (PAOX) to produce putrescine and spermidine, respectively. An alternative pathway involves spermine oxidase (SMOX) , which directly oxidizes spermine to spermidine.

Quantitative Data

A thorough understanding of the polyamine pathway requires quantitative data on enzyme kinetics and cellular concentrations. The following tables summarize key parameters for the enzymes involved in polyamine synthesis and the typical intracellular concentrations of polyamines in various mammalian systems.

Table 1: Kinetic Parameters of Key Polyamine Biosynthetic Enzymes

| Enzyme | Source | Substrate | K_m (µM) | V_max | k_cat (s⁻¹) | Reference(s) |

| Ornithine Decarboxylase (ODC) | Human | L-Ornithine | - | - | ~3.75 | [6] |

| Ornithine Decarboxylase (ODC) | Aspergillus terreus | L-Ornithine | 950 | - | - | [7] |

| Spermidine Synthase (SPDSY) | Plasmodium falciparum | Putrescine | 52 | - | - | [8] |

| Spermidine Synthase (SPDSY) | Plasmodium falciparum | dcSAM | 35 | - | - | [8] |

| Spermine Synthase (SPMSY) | Bovine Brain | Spermidine | 60 | - | - | [9][10] |

| Spermine Synthase (SPMSY) | Bovine Brain | dcSAM | 0.1 | - | - | [9][10] |

Table 2: Intracellular Polyamine Concentrations in Mammalian Cells and Tissues

| Cell Line / Tissue | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Reference(s) |

| HEK293T (untreated) | - | 9.0 ± 1.13 | 11.6 ± 0.92 | [11] |

| MCF-7 (Human Breast Cancer) | ~0.1 | ~3.5 | ~2.5 | [12] |

| MDA-MB-231 (Human Breast Cancer) | ~0.05 | ~1.8 | ~1.5 | [12] |

| Rat Liver (1 day old) | 8.92 ± 0.98 (µg/g) | 121.92 ± 6.23 (µg/g) | 33.81 ± 3.04 (µg/g) | [12][13] |

| Rat Liver (3.5 months old) | 9.37 ± 0.98 (µg/g) | 53.34 ± 3.31 (µg/g) | 128.15 ± 6.62 (µg/g) | [12][13] |

| Mouse Plasma | 388 pmol/ml | 1700 pmol/ml | 250 pmol/ml | [14] |

Therapeutic Targeting of Polyamine Synthesis

The elevated polyamine levels in cancer cells make the biosynthetic pathway an attractive target for chemotherapy and chemoprevention.[3][15] Several inhibitors targeting the key enzymes have been developed.

Table 3: Inhibitors of Polyamine Synthesis

| Inhibitor | Target Enzyme | Mechanism of Action | K_i / IC_50 | Reference(s) |

| α-Difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Irreversible (suicide) inhibitor | K_D (L-DFMO) = 1.3 ± 0.3 µM | [16][17][18] |

| 1-Amino-oxy-3-aminopropane (APA) | Ornithine Decarboxylase (ODC) | Competitive inhibitor | K_i = 3.2 nM | [10] |

| N-cyclohexyl-1,3-propanediamine (CDAP) | Spermine Synthase (SPMSY) | Inhibitor | Toxic to MSCs at ~300 µM | [19] |

| trans-4-methylcyclohexylamine (4MCHA) | Spermidine Synthase (SPDSY) | Potent inhibitor | K_i = 0.18 µM (P. falciparum) | [8] |

| Decarboxylated S-adenosylhomocysteine (dcSAH) | Spermidine Synthase (hSpdS) | Competitive inhibitor | IC_50 = 43 µM | [20] |

| Decarboxylated S-adenosylhomocysteine (dcSAH) | Spermine Synthase (hSpmS) | Competitive inhibitor | IC_50 = 5 µM | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of polyamine synthesis.

6.1. Ornithine Decarboxylase (ODC) Activity Assay

This protocol is based on the measurement of ¹⁴CO₂ released from L-[1-¹⁴C]ornithine.

Materials:

-

L-[1-¹⁴C]ornithine

-

Cell or tissue lysate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT, 0.1 mM EDTA, and 50 µM pyridoxal-5'-phosphate)

-

2 M HCl

-

Scintillation vials

-

Filter paper discs

-

Scintillation cocktail

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer on ice.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a sealed reaction vial, add a specific amount of protein lysate to the assay buffer.

-

Place a filter paper disc soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture.

-

Initiate the reaction by adding L-[1-¹⁴C]ornithine.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by injecting 2 M HCl into the reaction mixture.

-

Continue incubation for another 30 minutes to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper.

-

Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the ODC activity as nmol of CO₂ released per mg of protein per hour.

6.2. Quantification of Polyamines by HPLC

This protocol describes the quantification of putrescine, spermidine, and spermine in biological samples using reverse-phase HPLC with pre-column derivatization.

Materials:

-

Perchloric acid (PCA)

-

Dansyl chloride

-

Acetone

-

Saturated sodium carbonate solution

-

Polyamine standards (putrescine, spermidine, spermine)

-

Internal standard (e.g., 1,7-diaminoheptane)

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in ice-cold PCA (e.g., 0.2 M).

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

To a known volume of the supernatant, add the internal standard.

-

Add saturated sodium carbonate to make the solution alkaline.

-

Add dansyl chloride solution (in acetone) and incubate at 60°C for 1 hour in the dark.

-

Add proline or ammonia to quench the reaction by reacting with excess dansyl chloride.

-

Extract the dansylated polyamines with a suitable organic solvent (e.g., toluene).

-

Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the dansylated polyamines using a gradient of acetonitrile in an appropriate buffer on a C18 column.

-

Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm for dansyl derivatives).

-

Quantify the polyamines by comparing their peak areas to those of the standards, normalized to the internal standard.

-

6.3. Western Blotting for Polyamine Pathway Enzymes (ODC and SSAT)

This protocol provides a general guideline for the detection of ODC and SSAT proteins by Western blotting.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for ODC and SSAT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended antibodies can be found from various commercial suppliers.[23]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Conclusion

1,4-diaminobutane (putrescine) stands at the crossroads of cellular proliferation and pathology. As the committed precursor for the synthesis of higher polyamines, its production and subsequent conversion are meticulously regulated. The dysregulation of this pathway, particularly the overexpression of ODC, is a hallmark of many cancers, underscoring its significance as a therapeutic target. This technical guide has provided a detailed overview of the polyamine biosynthetic pathway, its regulation, and its relevance in disease. The experimental protocols and quantitative data compiled herein are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of polyamine metabolism and to develop novel therapeutic strategies targeting this critical cellular pathway.

References

- 1. Structure of mammalian ornithine decarboxylase at 1.6 A resolution: stereochemical implications of PLP-dependent amino acid decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Western Blotting Sample Preparation [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Item - IC50 values for the inhibition of the synthesis of 5-LO products of test compounds in the different assays. - Public Library of Science - Figshare [plos.figshare.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Studies of inhibition of rat spermidine synthase and spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. bosterbio.com [bosterbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. origene.com [origene.com]

- 19. mdpi.com [mdpi.com]

- 20. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-rad.com [bio-rad.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. biocompare.com [biocompare.com]

The Biogenic Amine 1,4-Diaminobutane: A Technical Guide to its Discovery, History, and Core Functions

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diaminobutane, more commonly known as putrescine, is a biogenic amine that has journeyed from being identified as a malodorous product of tissue decomposition to a critical molecule in cellular growth, proliferation, and signaling. This technical guide provides a comprehensive overview of the discovery and history of putrescine, detailing its biosynthetic pathways and its role as a key signaling molecule. Quantitative data on its distribution in mammalian tissues are presented, alongside detailed experimental protocols for its analysis and the characterization of its biosynthetic enzymes. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering a foundational understanding of this pivotal biogenic amine.

Discovery and Historical Perspective

The history of 1,4-diaminobutane is intrinsically linked to early investigations into the chemical basis of putrefaction.

-

Initial Discovery: The German physician Ludwig Brieger first described putrescine and another diamine, cadaverine, in 1885.[1][2] His work focused on the toxic substances, which he termed "ptomaines," that arose from the bacterial decomposition of proteins in decaying flesh.[2] The name "putrescine" itself is derived from the Latin putrescere, meaning "to rot," a direct reflection of its origin of discovery.[3]

-

Elucidation of Structure and Biogenic Origin: Following its initial discovery, the chemical structure of putrescine was determined to be 1,4-diaminobutane. It soon became apparent that putrescine was not merely a product of decay but was also present in small amounts in living organisms.[4] This realization marked a significant shift in the scientific understanding of putrescine, from a mere toxin to a molecule with potential physiological relevance. Early studies in the 20th century began to uncover its role as a biogenic amine, a precursor to the higher polyamines spermidine and spermine, and its involvement in the growth of microorganisms.[4]

Biosynthesis of 1,4-Diaminobutane

In mammalian cells, 1,4-diaminobutane is synthesized through two primary pathways originating from the amino acids ornithine and arginine.

The Ornithine Decarboxylase (ODC) Pathway

The primary and most well-characterized pathway for putrescine synthesis in mammals is the direct decarboxylation of ornithine.[5][6]

-

Key Enzyme: This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC) , a highly regulated, pyridoxal-5'-phosphate (PLP)-dependent enzyme.[7] ODC is considered a rate-limiting enzyme in the polyamine biosynthesis pathway.[8]

-

Reaction: L-Ornithine → 1,4-Diaminobutane (Putrescine) + CO₂

The Agmatine Deiminase Pathway

An alternative route to putrescine begins with the amino acid arginine. While prominent in plants and bacteria, its significance in mammals is still under investigation.[5][6]

-

Key Enzymes and Intermediates: This pathway involves a series of enzymatic steps:

-

Arginine Decarboxylase (ADC): Arginine is first decarboxylated to form agmatine.

-

Agmatine Iminohydrolase (AIH) (also known as Agmatine Deiminase): Agmatine is then hydrolyzed to N-carbamoylputrescine and ammonia.[9][10][11]

-

N-Carbamoylputrescine Amidohydrolase (CPA): Finally, N-carbamoylputrescine is hydrolyzed to produce putrescine, carbon dioxide, and another molecule of ammonia.[12]

-

-

Reaction Sequence: L-Arginine → Agmatine + CO₂ Agmatine + H₂O → N-Carbamoylputrescine + NH₃ N-Carbamoylputrescine + H₂O → 1,4-Diaminobutane (Putrescine) + CO₂ + NH₃

Quantitative Distribution of 1,4-Diaminobutane in Mammalian Tissues

The concentration of putrescine varies significantly across different mammalian tissues, reflecting its diverse roles in cellular physiology. The following tables summarize reported putrescine concentrations in various healthy mammalian tissues. It is important to note that values can vary depending on the species, age, and analytical method used.

| Tissue | Species | Concentration (nmol/g tissue) | Citation |

| Liver | Rat | 0.00892 - 0.02093 (µg/g) | [13] |

| Brain | Mouse | ~0.1 - 0.5 | [14] |

| Testis | Mouse | ~0.2 | [15][16] |

| Lung | Human | Vmax: 414 nmol/g/hour | [2] |

| Cerebral Cortex | Human | 0.7 - 1.2 (nmol/mg protein) | [1] |

| Cerebellum | Human | 0.3 - 0.5 (nmol/mg protein) | [1] |

| Biological Fluid / Cells | Species | Concentration | Citation |

| Plasma | Human | 0.24 ± 0.09 nmol/mL | [15] |

| Leukocytes | Human | 1.8 ± 1.4 nmol/10⁸ cells | [10] |

Experimental Protocols

Accurate quantification of putrescine and the activity of its biosynthetic enzymes is crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of 1,4-Diaminobutane by High-Performance Liquid Chromatography (HPLC)

4.1.1. Sample Preparation (from Tissue)

-

Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in 10 volumes of ice-cold 0.2 M perchloric acid (PCA).

-

Deproteinization: Keep the homogenate on ice for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polyamines. The supernatant can be stored at -80°C until analysis.

4.1.2. Derivatization

-

Reagent Preparation:

-

OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 ml of methanol, then add 11.2 ml of 0.1 M sodium borate buffer (pH 9.5) and 50 µl of 2-mercaptoethanol. This reagent should be prepared fresh daily.

-

N-acetyl-L-cysteine Reagent: Prepare a 1 mg/ml solution in water.

-

-

Derivatization Reaction:

-

In an autosampler vial, mix 100 µl of the PCA extract (or standard), 100 µl of N-acetyl-L-cysteine reagent, and 200 µl of OPA reagent.

-

Incubate at room temperature for 2 minutes before injection.

-

4.1.3. HPLC Analysis

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is commonly employed.

-

Mobile Phase A: 0.1 M sodium acetate buffer (pH 7.2).

-

Mobile Phase B: Methanol.

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-15 min: 80% B

-

15-20 min: 80% B

-

20-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 ml/min.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

-

Quantification: Create a standard curve using known concentrations of putrescine and calculate the concentration in samples based on the peak area.

Assay of Ornithine Decarboxylase (ODC) Activity

ODC activity is typically measured by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[7][19][20][21]

4.2.1. Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM dithiothreitol (DTT), 0.1 mM EDTA.

-

Substrate Mix: L-ornithine (final concentration 0.5 mM) and L-[1-¹⁴C]ornithine (e.g., 0.5 µCi per reaction).

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (final concentration 50 µM).

-

Stopping Solution: 1 M Citric Acid.

-

CO₂ Trapping Solution: 1 M Hyamine hydroxide in methanol.

4.2.2. Assay Procedure

-

Tissue Preparation: Homogenize fresh tissue in ice-cold assay buffer and centrifuge at 30,000 x g for 30 minutes at 4°C. The supernatant is the enzyme source.

-

Reaction Setup:

-

In a sealed reaction vial, add 50-100 µg of protein from the tissue supernatant.

-

Add assay buffer to a final volume of 100 µl.

-

Add PLP.

-

Place a small piece of filter paper soaked in the CO₂ trapping solution in a center well suspended above the reaction mixture.

-

-

Initiate Reaction: Add the substrate mix to start the reaction.

-

Incubation: Incubate the vials at 37°C for 30-60 minutes in a shaking water bath.

-

Stop Reaction: Inject the stopping solution into the reaction mixture, avoiding contact with the filter paper.

-

CO₂ Trapping: Continue incubation for another 30 minutes to ensure all released ¹⁴CO₂ is trapped.

-

Scintillation Counting: Remove the filter paper and place it in a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the ODC activity as nmol of CO₂ released per mg of protein per hour.

Assay of Agmatine Deiminase (Agmatine Iminohydrolase) Activity

The activity of agmatine deiminase can be determined by measuring the production of N-carbamoylputrescine or the release of ammonia.

4.3.1. Reagent Preparation

-

Assay Buffer: 50 mM HEPES (pH 7.5).

-

Substrate: Agmatine sulfate (final concentration 10 mM).

-

Stopping Solution: 10% Trichloroacetic acid (TCA).

-

Colorimetric Reagent (for N-carbamoylputrescine): A mixture of diacetyl monoxime and thiosemicarbazide.

4.3.2. Assay Procedure

-

Enzyme Preparation: Prepare a cell lysate or purified enzyme solution in assay buffer.

-

Reaction Setup:

-

In a microcentrifuge tube, add the enzyme preparation.

-

Add assay buffer to the desired volume.

-

-

Initiate Reaction: Add the agmatine substrate to start the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Add an equal volume of stopping solution.

-

Centrifugation: Centrifuge to pellet precipitated protein.

-

Quantification of N-carbamoylputrescine:

-

Take an aliquot of the supernatant and add the colorimetric reagent.

-

Heat at 100°C for 5 minutes.

-

Measure the absorbance at 540 nm.

-

Use a standard curve of N-carbamoylputrescine to determine the concentration.

-

Signaling Pathways Involving 1,4-Diaminobutane

Putrescine is not merely a metabolic intermediate but also an important signaling molecule, particularly in the regulation of cell growth and proliferation. One of the key pathways it influences is the mTOR (mechanistic target of rapamycin) signaling pathway.[3]

The mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status. mTOR forms two distinct complexes, mTORC1 and mTORC2.

-

mTORC1: This complex is sensitive to rapamycin and promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy. Key downstream targets of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2: This complex is generally insensitive to acute rapamycin treatment and is involved in the regulation of cell survival and the cytoskeleton.

Role of Putrescine in mTOR Signaling

Studies have shown that putrescine can activate the mTORC1 signaling pathway, thereby promoting protein synthesis and cell proliferation.

-

Mechanism of Action: While the precise molecular mechanism of how putrescine activates mTORC1 is still being elucidated, it is known to increase the phosphorylation of mTOR and its downstream targets, S6K1 and 4E-BP1. This leads to an increase in the translation of mRNAs that are critical for cell growth and proliferation.

-

Experimental Evidence: Inhibition of ODC, and thus putrescine synthesis, has been shown to decrease the phosphorylation of mTOR, S6K1, and 4E-BP1, leading to reduced protein synthesis and cell growth. Conversely, supplementation with putrescine can rescue these effects.

Visualizations

Biosynthetic Pathways of 1,4-Diaminobutane

Caption: Biosynthesis of 1,4-Diaminobutane (Putrescine).

Experimental Workflow for HPLC Quantification of 1,4-Diaminobutane

Caption: HPLC Quantification of 1,4-Diaminobutane Workflow.

1,4-Diaminobutane and the mTOR Signaling Pathway

Caption: Role of 1,4-Diaminobutane in mTOR Signaling.

Conclusion

1,4-Diaminobutane, once relegated to the realm of decomposition, is now recognized as a vital biogenic amine with profound implications for cellular health and disease. Its biosynthesis is a tightly regulated process, and its role as a signaling molecule, particularly in the mTOR pathway, underscores its importance in fundamental cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of putrescine. A deeper understanding of its history, biosynthesis, and signaling functions will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of pathological conditions.

References

- 1. Polyamines in human brain: regional distribution and influence of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and cellular localisation of putrescine uptake in human lung tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Frontiers | Structural Study of Agmatine Iminohydrolase From Medicago truncatula, the Second Enzyme of the Agmatine Route of Putrescine Biosynthesis in Plants [frontiersin.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. N-Carbamoylputrescine Amidohydrolase of Bacteroides thetaiotaomicron, a Dominant Species of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transgenic mice over-producing putrescine in their tissues do not convert the diamine into higher polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transgenic mice over-producing putrescine in their tissues do not convert the diamine into higher polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. abcam.cn [abcam.cn]

- 18. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Interaction of polyamines and mTOR signaling in the synthesis of antizyme (AZ) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Central Role of 1,4-Diaminobutane (Putrescine) in Cellular Metabolism and Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diaminobutane, commonly known as putrescine, is a ubiquitous biogenic amine that serves as the foundational precursor for the higher polyamines, spermidine and spermine. These molecules are indispensable for a multitude of fundamental cellular processes, including proliferation, differentiation, and survival. The metabolism of putrescine is tightly regulated, and its dysregulation is a hallmark of various pathological states, most notably cancer. This technical guide provides a comprehensive overview of the pivotal role of putrescine in cellular metabolism and growth, with a focus on its biosynthesis, degradation, transport, and its intricate involvement in signaling pathways. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding and further investigation into this critical area of cell biology.

Introduction

Polyamines, including putrescine, spermidine, and spermine, are polycationic molecules essential for eukaryotic cell growth.[1] Their positive charge allows them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing DNA replication, transcription, and translation.[2] The intracellular concentration of polyamines is meticulously controlled through a complex interplay of biosynthesis, catabolism, and transport.[3] Given their critical role in cell proliferation, the polyamine metabolic pathway has become an attractive target for therapeutic intervention, particularly in oncology.[4][5][6] This guide focuses on 1,4-diaminobutane (putrescine) as the initial and rate-limiting diamine in the polyamine biosynthetic pathway.

1,4-Diaminobutane Metabolism

The cellular pool of putrescine is maintained through a balance of its biosynthesis, degradation, and transport across the cell membrane.

Biosynthesis of 1,4-Diaminobutane

In mammalian cells, putrescine is synthesized from the amino acid L-ornithine through a decarboxylation reaction catalyzed by the enzyme ornithine decarboxylase (ODC) .[3] ODC is a highly regulated enzyme with a remarkably short half-life and is considered the rate-limiting enzyme in polyamine biosynthesis.[2] The activity of ODC is induced by various growth stimuli and is subject to negative feedback regulation by polyamines.[7] Another pathway for putrescine synthesis from arginine exists in plants and bacteria but is not the primary route in mammals.[8]

Conversion to Higher Polyamines and Degradation

Putrescine serves as the immediate precursor for the synthesis of spermidine and spermine. This occurs through the sequential addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine (dcSAM). The enzymes spermidine synthase and spermine synthase catalyze these reactions.

Conversely, the polyamine catabolic pathway can also regenerate putrescine. Spermine and spermidine are acetylated by spermidine/spermine N1-acetyltransferase (SSAT), and the acetylated derivatives are then oxidized by polyamine oxidase (PAOX) to yield putrescine and spermidine, respectively.[9]

Cellular Transport

In addition to intracellular synthesis, cells can acquire polyamines from the extracellular environment through a dedicated polyamine transport system.[10] This system is particularly active in rapidly proliferating cells. While the precise molecular identity of all transporters is still under investigation, both endocytic and solute carrier-mediated mechanisms have been implicated.[11][12] For instance, SLC3A2 has been identified as a polyamine exporter.[3]

Role in Cellular Growth and Proliferation

The requirement for polyamines in cell growth is well-established.[2] Depletion of intracellular polyamines through inhibition of ODC, for example with α-difluoromethylornithine (DFMO), leads to cytostasis.[5] Conversely, elevated polyamine levels are associated with increased cell proliferation.[4] Cancer cells, in particular, exhibit significantly higher concentrations of polyamines compared to their normal counterparts.[4]

| Parameter | Condition | Observation | Reference |

| Cell Proliferation | Polyamine Depletion (e.g., with DFMO) | Halts cell proliferation | [5] |

| Cell Proliferation | Exogenous Putrescine (100-1000 µM) | Increased DNA synthesis in colon cancer cells | [13] |

| Growth Rate | 0.2% Putrescine in Diet (Chicks) | Increased growth rate | [14] |

| Toxicity | 0.8-1.0% Putrescine in Diet (Chicks) | Reduced growth and toxicity | [14] |

Involvement in Signaling Pathways

Polyamines are not merely passive structural molecules; they actively participate in cellular signaling. A key pathway influenced by polyamines is the mechanistic target of rapamycin (mTOR) signaling pathway , a central regulator of cell growth, proliferation, and metabolism.[15][16]

Studies have shown that putrescine can stimulate the mTOR signaling pathway, leading to the phosphorylation of its downstream effectors, 4E-binding protein 1 (4EBP1) and p70 S6 kinase 1 (p70S6K1), which in turn promotes protein synthesis.[17][18][19] Conversely, knockdown of mTOR has been shown to decrease putrescine and spermidine levels, suggesting a regulatory loop.[15]

Role in Cell Death: Apoptosis and Autophagy